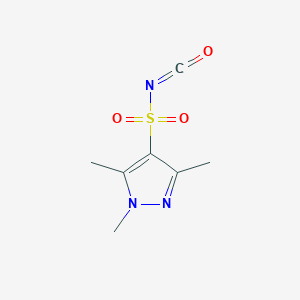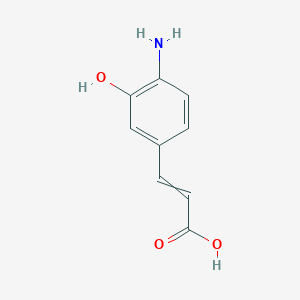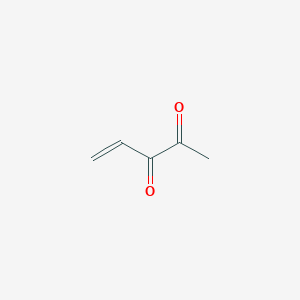![molecular formula C9H15NO2 B14367029 Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 90104-00-0](/img/structure/B14367029.png)
Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of methyl 2-azabicyclo[2.2.2]octane-3-carboxylate typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. For instance, one method involves the treatment of amine with aqueous sodium hypochlorite, resulting in the formation of the desired bicyclic structure . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the three-dimensional conformation of certain biologically active molecules, thereby influencing various biochemical processes. For instance, it may act as a re-uptake inhibitor, affecting neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also features a nitrogen-containing bicyclic structure but differs in the ring fusion pattern.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework, often used in the synthesis of tropane alkaloids.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-4-7(10-8)5-3-6/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCFVKYDGHSTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10848950 |
Source


|
| Record name | Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10848950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90104-00-0 |
Source


|
| Record name | Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10848950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)





